CalFluor 488 Azide: A Technical Guide to a Fluorogenic Probe for Bioorthogonal Labeling
CalFluor 488 Azide: A Technical Guide to a Fluorogenic Probe for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 488 Azide is a fluorogenic, water-soluble probe that has emerged as a powerful tool for the visualization of biomolecules in living cells, tissues, and in vivo.[1][2][3][4][5] Developed by the Bertozzi group, this probe belongs to a class of "smart" fluorescent dyes that remain non-fluorescent until they participate in a specific chemical reaction, a feature that significantly reduces background noise and eliminates the need for wash steps in imaging protocols. CalFluor 488 Azide is designed for use in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". Its excitation and emission spectra are compatible with standard 488 nm laser lines and FITC filter sets.
The core principle behind CalFluor 488 Azide's fluorogenicity is photoinduced electron transfer (PeT). In its native azide form, the fluorescence of the dye is quenched. Upon reaction with an alkyne-containing molecule, the azide is converted to a triazole, which disrupts the PeT process and leads to a significant increase in fluorescence. This "turn-on" mechanism is highly advantageous for sensitive detection of a wide range of biomolecules, including glycans, proteins, DNA, and RNA, that have been metabolically, enzymatically, or chemically tagged with an alkykyne.
Core Properties and Specifications
A summary of the key quantitative data for CalFluor 488 Azide is presented in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1798305-98-2 | |
| Molecular Weight | 835.94 g/mol | |
| Appearance | Yellow to orange amorphous solid | |
| Solubility | Water, DMSO |
Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 500 nm | |
| Emission Maximum (λem) | 521 nm | |
| Quantum Yield (Φ) (Azide form) | 0.0059 | |
| Quantum Yield (Φ) (Triazole form) | 0.86 | |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | * |
| Spectrally Similar Dyes | FAM, Alexa Fluor® 488, Atto™ 488, CF™ 488A, DyLight™ 488 |
*Note: The molar extinction coefficient is for the spectrally similar dye iFluor® 488 azide and serves as an estimate for CalFluor 488 Azide.
Experimental Protocols
Detailed methodologies for key experiments utilizing CalFluor 488 Azide are provided below. These protocols are intended as a guide and may require optimization for specific cell types, tissues, or experimental conditions.
Protocol 1: Labeling of Cell Surface Glycoproteins on Live Cells
This protocol describes the metabolic labeling of cell surface sialic acids with an alkyne-modified sugar followed by detection with CalFluor 488 Azide.
Materials:
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Cells of interest (e.g., HEK 293T)
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Complete cell culture medium
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Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or a suitable alkyne-modified sugar analog
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Phosphate-buffered saline (PBS), pH 7.4
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CalFluor 488 Azide
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Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper ligand
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Sodium ascorbate
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Bathocuproine disulfonate (BCS) or another suitable quenching agent
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Fluorescence microscope
Methodology:
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Metabolic Labeling:
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Culture cells in complete medium containing an appropriate concentration of the alkyne-modified sugar (e.g., 50 µM Ac4ManNAl for HEK 293T cells) for 1-3 days to allow for metabolic incorporation into cell surface glycans.
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Preparation of Labeling Solution:
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Prepare a fresh labeling cocktail immediately before use. For a final volume of 500 µL, mix the following in order:
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440 µL of PBS
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10 µL of 50 mM CuSO₄ (final concentration: 1 mM)
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20 µL of 50 mM THPTA (final concentration: 2 mM)
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20 µL of 250 mM sodium ascorbate (final concentration: 10 mM)
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10 µL of 500 µM CalFluor 488 Azide in DMSO (final concentration: 10 µM)
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Vortex the solution briefly to mix.
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Cell Labeling:
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Wash the cells twice with PBS.
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Add the labeling cocktail to the cells and incubate for 5-20 minutes at room temperature, protected from light.
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Quenching (Optional but Recommended):
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To stop the reaction, add a quenching agent such as BCS to a final concentration of 1 mM.
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Imaging:
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Image the cells directly without washing using a fluorescence microscope equipped with a standard FITC filter set.
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Protocol 2: Labeling of Newly Synthesized DNA in Fixed Cells
This protocol outlines the labeling of incorporated 5-ethynyl-2'-deoxyuridine (EdU) in fixed and permeabilized cells.
Materials:
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Cells of interest
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Complete cell culture medium
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5-ethynyl-2'-deoxyuridine (EdU)
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Fixative (e.g., 3.7% formaldehyde in PBS)
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Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
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PBS, pH 7.4
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CalFluor 488 Azide
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Copper(II) sulfate (CuSO₄)
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Tris(benzyltriazolylmethyl)amine (TBTA) or a similar copper ligand
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Sodium ascorbate
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Bovine serum albumin (BSA)
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Fluorescence microscope
Methodology:
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EdU Incorporation:
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Incubate cells with 10 µM EdU in complete medium for a desired period (e.g., 16 hours) to allow for incorporation into newly synthesized DNA.
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Fixation and Permeabilization:
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Wash the cells with PBS.
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Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
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Wash the cells twice with PBS.
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Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
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Wash the cells twice with PBS.
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Preparation of Click Reaction Cocktail:
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Prepare a fresh reaction cocktail. For each sample, mix:
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CalFluor 488 Azide to a final concentration of 10 µM
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CuSO₄ to a final concentration of 1 mM
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TBTA to a final concentration of 100 µM
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Sodium ascorbate to a final concentration of 2 mM
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BSA to a final concentration of 0.1 mg/mL in PBS
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-
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Labeling Reaction:
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Add the click reaction cocktail to the fixed and permeabilized cells.
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Incubate for 1 hour at room temperature, protected from light.
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-
Imaging:
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Image the cells directly without washing using a fluorescence microscope.
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Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the application of CalFluor 488 Azide.
Discussion
The unique properties of CalFluor 488 Azide make it an invaluable reagent for a multitude of applications in life sciences. Its fluorogenic nature addresses a major limitation of traditional fluorescent probes by minimizing background signal from unreacted dye, thus enabling high-contrast imaging without the need for wash steps. This is particularly advantageous for delicate samples, such as live cells or tissues, where washing can be detrimental.
The ability to visualize metabolically labeled biomolecules provides a powerful window into dynamic cellular processes. For example, as illustrated in the experimental workflow (Fig. 1), researchers can track the synthesis and trafficking of glycoproteins to the cell surface. Glycosylation is a critical post-translational modification that plays a fundamental role in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses.
The Epidermal Growth Factor Receptor (EGFR) is a prime example of a glycoprotein whose function is modulated by its glycosylation status. The EGFR signaling pathway (Fig. 2) is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. By using CalFluor 488 Azide in conjunction with metabolic glycoengineering, researchers can investigate how changes in EGFR glycosylation affect ligand binding, receptor dimerization, and downstream signaling cascades. This approach can provide insights into disease mechanisms and aid in the development of novel therapeutic strategies that target glycosylation pathways.
